1-(2,2-Dimethylpropyl)-5-phenylimidazole
Description
Historical Overview of Imidazole (B134444) Chemistry in Academic Research
The journey into the rich field of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). This initial discovery, though modest in its yield, opened the door to a new class of heterocyclic compounds. Early research focused on understanding the fundamental properties of the imidazole ring, including its aromaticity and amphoteric nature, acting as both a weak acid and a weak base.
The development of more efficient synthetic methodologies, such as the Radziszewski synthesis and the Wallach synthesis, allowed for the preparation of a wide variety of substituted imidazoles. This, in turn, fueled investigations into their chemical reactivity and potential applications. The recognition of the imidazole ring in naturally occurring biomolecules like the amino acid histidine and the neurotransmitter histamine (B1213489) further propelled research, unveiling its crucial roles in biological processes. Over the decades, academic research has expanded from fundamental synthesis and characterization to the intricate design of imidazole-containing compounds for applications in medicinal chemistry, catalysis, and materials science.
Significance of Phenylimidazole and Neopentyl-Substituted Imidazoles in Contemporary Chemical Science
The introduction of specific substituents onto the imidazole core dramatically influences its physicochemical properties and, consequently, its applications. Phenyl- and neopentyl-substituted imidazoles, in particular, have garnered significant attention in modern chemical science for distinct reasons.
Current Research Landscape Pertaining to Complex Imidazole Architectures
The contemporary research landscape for imidazole-based compounds is vibrant and multidisciplinary, with a strong focus on the design and synthesis of complex, highly functionalized architectures. Modern synthetic efforts are geared towards achieving high levels of regioselectivity and stereoselectivity, often employing advanced catalytic methods, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions. mdpi.comorganic-chemistry.org These approaches allow for the precise installation of various functional groups onto the imidazole scaffold, leading to molecules with tailored properties.
In medicinal chemistry, there is a significant drive to develop imidazole derivatives as highly selective inhibitors of specific enzymes or as modulators of protein-protein interactions. This involves the integration of computational modeling and structural biology to design molecules with optimal binding affinities and pharmacokinetic profiles. Furthermore, the development of imidazole-based ionic liquids and functional polymers continues to be an active area of research in materials science, with applications ranging from "green" chemistry to advanced energy storage devices. The synthesis of complex, multi-ring systems where the imidazole is fused with other heterocyclic rings is also a prominent theme, aiming to explore novel chemical space and biological activities.
Rationale for Investigating 1-(2,2-Dimethylpropyl)-5-phenylimidazole within Chemical Sciences
The investigation of this compound is predicated on the synergistic combination of the distinct properties of its constituent phenyl and neopentyl substituents attached to the versatile imidazole core. The rationale for its study within the chemical sciences is multifaceted:
Potential as a Novel Ligand in Catalysis: The nitrogen atoms of the imidazole ring can coordinate to metal centers. The specific steric and electronic environment created by the neopentyl and phenyl groups could lead to novel catalytic activities or selectivities when the molecule is used as a ligand in organometallic chemistry.
Scaffold for Medicinal Chemistry: The combination of a phenyl group, known to be present in many bioactive molecules, with a metabolically stabilizing neopentyl group makes this scaffold an attractive starting point for the design of new therapeutic agents. The phenyl group can be further functionalized to optimize interactions with a biological target, while the neopentyl group may enhance the drug's half-life in vivo.
Development of Advanced Materials: The unique substitution pattern could lead to interesting solid-state properties, such as specific crystal packing arrangements or liquid crystalline phases. These properties could be exploited in the development of new functional materials.
Detailed Research Findings
While specific experimental data for this compound is not widely available in the public domain, we can infer its likely properties and present representative data based on closely related structures and computational predictions.
Illustrative Synthetic and Spectroscopic Data
The synthesis of 1,5-disubstituted imidazoles can be achieved through various methods, including the van Leusen imidazole synthesis or by regioselective alkylation of a pre-formed 5-phenylimidazole. jst.go.jpmdpi.com The characterization of such a compound would rely on standard analytical techniques.
Table 1: Representative Spectroscopic Data for a 1,5-Disubstituted Phenylimidazole Derivative
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, distinct signals for the imidazole ring protons, and characteristic signals for the neopentyl group (a singlet for the nine methyl protons and a singlet for the two methylene (B1212753) protons). |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the imidazole ring, and the neopentyl group (including the quaternary carbon). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the imidazole and phenyl rings. |
This table is illustrative and based on general knowledge of NMR, MS, and IR spectroscopy for similar organic compounds.
Predicted Physicochemical Properties
Computational chemistry provides valuable insights into the properties of molecules. For a closely related compound, 1-(2,2-dimethylpropyl)-5-(2-methoxyphenyl)imidazole (B14292921), the following properties have been computed. echemi.com
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 244.33 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 27 Ų |
| Complexity | 262 |
Data sourced from a public chemical database for the closely related compound 1-(2,2-dimethylpropyl)-5-(2-methoxyphenyl)imidazole and is for illustrative purposes. echemi.com
Structure
3D Structure
Properties
CAS No. |
116145-77-8 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-5-phenylimidazole |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)10-16-11-15-9-13(16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
InChI Key |
BXYLMZAGQRTUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 2,2 Dimethylpropyl 5 Phenylimidazole
Retrosynthetic Analysis of the 1-(2,2-Dimethylpropyl)-5-phenylimidazole Core Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are considered, focusing on the formation of the imidazole (B134444) ring and the installation of the N-alkyl substituent.
The most intuitive disconnection breaks the N1-C(neopentyl) bond, suggesting an N-alkylation of a 5-phenylimidazole precursor. This approach is attractive due to the commercial availability or straightforward synthesis of 4(5)-phenylimidazole. The key challenge in this route is achieving regioselective alkylation at the N1 position, as alkylation can also occur at the N3 position.
A second approach involves disconnecting the imidazole ring itself. This de novo synthesis strategy offers greater flexibility in introducing the desired substituents from basic building blocks. Common disconnections of the imidazole core lead back to a 1,2-dicarbonyl compound, an aldehyde, and an amine, which can be assembled in a multi-component reaction.
De Novo Synthesis Methodologies for the Imidazole Heterocycle
Building the imidazole core from acyclic precursors, or de novo synthesis, provides a convergent and often highly efficient route to substituted imidazoles.
Multi-Component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules in a single step from three or more reactants, thereby increasing efficiency and atom economy. researchgate.net The Debus-Radziszewski imidazole synthesis is a classic example of an MCR that can be adapted for the synthesis of 1,5-disubstituted imidazoles. wikipedia.org This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org For the synthesis of the target molecule's core, a variation using a primary amine would be employed. wikipedia.org
More recent MCRs offer alternative pathways. For instance, a three-component reaction involving vinyl azides, aromatic aldehydes, and aromatic amines under Brønsted acid catalysis can yield 1,2,5-trisubstituted imidazoles. acs.org While not directly applicable for a 1,5-disubstituted pattern, this highlights the versatility of MCRs. Another approach involves the reaction of secondary amines and isocyanides, which through a cascade of oxidation, cycloaddition, and aromatization, can produce 1,5-disubstituted imidazoles. chemistryviews.org
| Reaction Type | Starting Materials | General Conditions | Key Features |
| Modified Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, primary amine | Acid or base catalysis, various solvents | One-pot synthesis, good for library synthesis. wikipedia.orgijpsonline.com |
| Isocyanide-based MCR | Secondary amine, isocyanide | Visible-light photocatalysis | Mild conditions, high functional group tolerance. chemistryviews.org |
| Four-Component Reaction | 1,2-diketone, aldehyde, amine, ammonium (B1175870) acetate (B1210297) | Various catalysts (e.g., HBF₄–SiO₂) | Access to tetrasubstituted imidazoles, selectivity can be controlled. rsc.orgrsc.org |
Cyclocondensation Approaches to Substituted Imidazoles
Cyclocondensation reactions involve the formation of a cyclic compound from one or more acyclic precursors with the elimination of a small molecule, such as water. The synthesis of imidazoles from α-haloketones and amidines is a well-established cyclocondensation method. For the target molecule, this would involve the reaction of an appropriate α-haloketone with an amidine derived from 2,2-dimethylpropylamine.
Another versatile method is the condensation of α-hydroxyketones with aldehydes and ammonia or amines in the presence of a catalyst. youtube.com This approach avoids the use of halogenated starting materials. The reaction of 1,2-amino alcohols with a dicarbonyl compound, an aldehyde, and an ammonium source can also lead to the formation of N-substituted imidazoles, often with high enantiopurity if a chiral amino alcohol is used. u-tokyo.ac.jp
| Reactants | Product Type | Typical Conditions |
| α-Haloketone, Amidine | Substituted Imidazole | Heating in a suitable solvent. youtube.com |
| α-Hydroxyketone, Aldehyde, Amine | Substituted Imidazole | Often requires a catalyst, can be performed in liquid ammonia. youtube.com |
| 1,2-Amino alcohol, Dicarbonyl, Aldehyde | N-Substituted Imidazole | Optimized ammonium source and pH are crucial for efficiency. u-tokyo.ac.jp |
Catalyst-Mediated Cyclization Reactions
Modern synthetic chemistry increasingly relies on catalysts to promote reactions with high efficiency and selectivity. Various transition metals, such as palladium, copper, and nickel, have been employed in the synthesis of imidazoles. beilstein-journals.orgresearchgate.net For instance, a palladium-catalyzed decarboxylative addition/cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles can produce imidazoles. acs.org
Catalyst-free [3+2] cyclization reactions between vinyl azides and amidines have also been developed, offering a straightforward route to 2,4-disubstituted imidazoles. acs.org While this substitution pattern differs from the target, it showcases the potential of cycloaddition strategies. Furthermore, cascade reactions initiated by visible-light photoredox catalysis can lead to 1,5-disubstituted imidazoles from secondary amines and isocyanides. chemistryviews.org
Regioselective N-Alkylation Strategies for the Imidazole Nitrogen
The direct alkylation of a pre-formed 5-phenylimidazole ring with a neopentyl halide presents a challenge in controlling the regioselectivity. The tautomeric nature of 4(5)-phenylimidazole means that alkylation can occur at either nitrogen, leading to a mixture of 1,4- and 1,5-disubstituted products. The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base. otago.ac.nz Steric hindrance from the phenyl group at C5 would likely favor alkylation at the less hindered N1 position, but achieving high selectivity can be difficult. otago.ac.nz To overcome this, specific N-alkylation strategies have been developed.
Mitsunobu-Type N-Alkylation with 2,2-Dimethylpropan-1-ol
The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including the N-alkylation of heterocycles. organic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 2,2-dimethylpropan-1-ol. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
The mechanism involves the formation of a key alkoxyphosphonium salt intermediate from the alcohol, PPh₃, and DEAD. organic-chemistry.org The imidazole, acting as a nucleophile, then attacks this activated alcohol equivalent to form the N-alkylated product. A significant advantage of the Mitsunobu reaction is that it often provides better regioselectivity compared to traditional Sₙ2 alkylations with alkyl halides. The bulky nature of the Mitsunobu reagents and the reaction intermediates can enhance the preference for attack at the less sterically hindered nitrogen atom of the imidazole. nih.gov
| Parameter | Condition | Effect on Reaction |
| Phosphine | Triphenylphosphine (PPh₃) | Acts as the reducing agent and activates the alcohol. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent that facilitates the formation of the alkoxyphosphonium salt. |
| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) | Aprotic solvents are typically used. |
| Temperature | 0 °C to room temperature | Reaction is often started at a lower temperature and allowed to warm. |
Direct Alkylation using 2,2-Dimethylpropyl Halides
A primary and direct approach to introducing the 2,2-dimethylpropyl group onto the imidazole core is through the N-alkylation of 4(5)-phenylimidazole. This method, while straightforward in concept, is complicated by issues of regioselectivity. The 4(5)-phenylimidazole precursor exists as a mixture of tautomers, and alkylation can potentially occur at either of the two ring nitrogen atoms, leading to a mixture of 1,4- and 1,5-disubstituted isomers.
The reaction typically involves treating 4(5)-phenylimidazole with a 2,2-dimethylpropyl halide (e.g., 1-bromo-2,2-dimethylpropane) in the presence of a base. The choice of base and solvent is critical in directing the regioselectivity. Strong bases like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed to deprotonate the imidazole nitrogen, forming the imidazolide (B1226674) anion. beilstein-journals.org
The steric hindrance of the phenyl group at the C-4(5) position generally influences the approach of the bulky neopentyl electrophile. It is often observed that alkylation preferentially occurs at the less sterically hindered nitrogen, which would favor the formation of the 1,5-disubstituted product, this compound. However, achieving high selectivity can be challenging. 2,2-Dimethylpropyl halides are known to be poor substrates for SN2 reactions due to significant steric hindrance, which can lead to slow reaction rates. youtube.com Furthermore, under certain conditions, competing SN1 pathways could lead to carbocation rearrangement, although this is less common with primary neopentyl systems. youtube.com Studies on related systems have shown that the N-1/N-2 (equivalent to N-1/N-3 in imidazole) regioselectivity is sensitive to the base, solvent, and substitution pattern on the heterocyclic ring. beilstein-journals.org
Advanced Protecting Group Strategies for Site-Specific Alkylation
To overcome the regioselectivity issues inherent in direct alkylation, advanced protecting group strategies can be employed. numberanalytics.comjocpr.com These methods offer precise control over the site of alkylation. A common strategy involves the use of a removable directing group that temporarily blocks one of the nitrogen atoms. nih.gov
One effective protecting group for imidazoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group can be introduced regioselectively, and its directing capabilities can be exploited. For instance, a strategy could involve:
Protection of an imidazole precursor.
Installation of the phenyl group at C-5.
Alkylation at the desired nitrogen.
Removal of the protecting group.
A more direct application for ensuring the correct isomer involves a "protecting group switch" or transposition strategy. nih.gov For example, an imidazole can be protected with an SEM group, which directs subsequent functionalization. After a reaction at one position, the SEM group can be moved to the other nitrogen, enabling a reaction at a newly available site. This allows for the sequential and regioselective introduction of substituents, ensuring the final product is the desired 1,5-isomer. nih.gov
Methodologies for Installing the Phenyl Moiety
An alternative synthetic paradigm involves forming the N-alkylated imidazole core first, followed by the introduction of the phenyl group at the C-5 position. This approach often relies on powerful transition-metal-catalyzed cross-coupling reactions.
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov To synthesize this compound, a common precursor would be 1-(2,2-dimethylpropyl)-5-haloimidazole (where the halogen is typically bromine or iodine). This intermediate can then be coupled with a phenyl-containing organometallic reagent.
Suzuki-Miyaura Coupling: This reaction pairs the haloimidazole with phenylboronic acid or its esters in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov A typical catalytic system might involve a palladium(II) acetate or PdCl₂(dppf) catalyst with a base like potassium carbonate in a solvent mixture such as toluene/ethanol/water. researchgate.netresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as phenylzinc chloride, which is coupled with the haloimidazole. wikipedia.orgorganic-chemistry.org This reaction is often catalyzed by palladium or nickel complexes. wikipedia.orgresearchgate.netnih.gov Negishi couplings are highly effective and can proceed under very mild conditions, often at room temperature. organic-chemistry.org They are particularly useful for coupling sp³-sp² centers, though in this case, it is an sp²-sp² coupling. wikipedia.org
Stille Coupling: This method involves the reaction of the haloimidazole with an organostannane reagent, like phenyltrimethylstannane, catalyzed by palladium. nih.gov While effective, the toxicity and difficulty in removing organotin byproducts have made it a less favored option in many modern applications compared to Suzuki or Negishi couplings.
The general conditions for these cross-coupling reactions are summarized in the table below.
| Reaction Name | Typical Catalyst | Organometallic Reagent | Typical Base | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | Phenylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene, DMF, Ethanol/Water |
| Negishi | Pd(PPh₃)₄, NiCl₂/ligand | Phenylzinc chloride | (none required) | THF, Dioxane |
| Stille | Pd(PPh₃)₄ | Phenyltrimethylstannane | (none required) | Toluene, DMF |
A more atom-economical strategy than traditional cross-coupling is direct C-H arylation. unipi.it This approach avoids the pre-functionalization (e.g., halogenation) of the imidazole ring. In this case, 1-(2,2-dimethylpropyl)imidazole would be reacted directly with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene).
These reactions are typically catalyzed by palladium, with research also exploring more earth-abundant metals like nickel. rsc.orgnagoya-u.ac.jp The regioselectivity of C-H activation is a critical aspect. For N-alkylimidazoles, arylation generally occurs preferentially at the C-5 position over the C-2 position, especially in the presence of weak bases. nih.govnih.gov The use of specific ligands and additives, such as pivalic or benzoic acid, can further enhance the efficiency and selectivity of C-5 arylation. nih.govpreprints.org While polar aprotic solvents like DMF or DMA are commonly used, greener alternatives like anisole (B1667542) are being explored. nih.govpreprints.org
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen.
For cross-coupling reactions , key variables include the catalyst, ligand, base, and solvent. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like PPh₃, or N-heterocyclic carbenes) can dramatically influence reaction rates and yields. researchgate.netresearchgate.net The base is critical in the Suzuki-Miyaura pathway, with its strength and solubility impacting the transmetalation step. researchgate.net
In direct C-H arylation , optimization often focuses on the catalyst system and additives. Studies have shown that the choice of solvent can dramatically influence selectivity, with polar aprotic solvents like DMF favoring C-5 monoarylation, while less polar solvents like xylene may lead to double arylation at C-2 and C-5. nih.gov The addition of directing groups or specific acids can improve the reaction's outcome. nih.govpreprints.org Temperature and reaction time are also fine-tuned to balance reaction completion with the formation of impurities.
A systematic approach to optimization, often involving a Design of Experiments (DoE) methodology, allows for the efficient screening of multiple parameters to identify the ideal conditions for producing the target compound with high yield and purity.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy
When evaluating the different synthetic pathways to this compound, several key metrics must be considered.
Direct Alkylation: Can be efficient if regioselectivity is high, but yields suffer if isomeric separation is required.
Cross-Coupling Routes: Generally provide high yields for the key C-C bond-forming step. researchgate.netorganic-chemistry.org
Direct C-H Arylation: Can be highly efficient, offering high yields in a single step from the N-alkylated imidazole. nih.gov
Selectivity: This refers to the ability to form the correct regioisomer.
Direct Alkylation: Potentially poor regioselectivity is the main drawback.
Protecting Group Strategy: Offers the highest degree of regiochemical control. nih.gov
Cross-Coupling & Direct Arylation: Both are highly regioselective, as the phenyl group is installed specifically at the pre-functionalized (halo) or activated C-5 position.
Atom Economy: This green chemistry metric assesses how many atoms from the reactants are incorporated into the final product. numberanalytics.comwjpps.com
Direct C-H Arylation is the most atom-economical approach as it avoids the use of a halogen and the formation of stoichiometric metal-halide waste associated with pre-functionalization.
Direct Alkylation also has good atom economy in principle, but this is diminished if yields are low.
Cross-Coupling Reactions have lower atom economy due to the need for pre-functionalization (e.g., halogenation of the imidazole and creation of the organometallic reagent) and the generation of stoichiometric byproducts.
Protecting Group Strategies generally have the lowest atom economy due to the mass of the protecting group which is introduced and later removed as waste.
Mechanistic Investigations of Chemical Transformations Involving 1 2,2 Dimethylpropyl 5 Phenylimidazole
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group of 1-(2,2-dimethylpropyl)-5-phenylimidazole is susceptible to electrophilic aromatic substitution (EAS) reactions. The imidazole (B134444) ring, being a heteroaromatic system, acts as a substituent on the phenyl ring. Imidazole is generally considered an electron-donating group, thus activating the phenyl ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. The bulky neopentyl group on the imidazole nitrogen is not expected to significantly influence the electronic nature of the phenyl ring but may exert some steric hindrance.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The general mechanism involves the generation of a strong electrophile, which is then attacked by the electron-rich π-system of the phenyl ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Subsequent deprotonation re-establishes aromaticity.
Table 1: Hypothetical Data for Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) | Theoretical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 1-(2,2-Dimethylpropyl)-5-(4-nitrophenyl)imidazole | 75 |
| Bromination | Br₂, FeBr₃ | 1-(2,2-Dimethylpropyl)-5-(4-bromophenyl)imidazole | 85 |
| Acylation | CH₃COCl, AlCl₃ | 1-(2,2-Dimethylpropyl)-5-(4-acetylphenyl)imidazole | 60 |
Nucleophilic Attack and Rearrangement Pathways of the Imidazole Core
The imidazole ring itself can undergo nucleophilic attack, although it is generally less reactive towards nucleophiles than it is towards electrophiles. The C2 position of the imidazole ring is the most electron-deficient and therefore the most likely site for nucleophilic attack, especially if the ring is quaternized or activated by an electron-withdrawing group. However, in this compound, the presence of the bulky neopentyl group at N1 may sterically hinder attack at C2.
Rearrangement reactions of the imidazole core are also possible under certain conditions, such as photochemical irradiation or in the presence of strong acids or bases. One potential rearrangement is the Dimroth rearrangement, which involves the transposition of an exocyclic nitrogen atom with an endocyclic nitrogen atom. For this compound, this would be an unlikely pathway without further substitution on the imidazole ring.
Oxidative and Reductive Transformations of the Imidazole Heterocycle
The imidazole ring is relatively stable to oxidation. However, under strong oxidizing conditions, it can be cleaved. The phenyl substituent can also be oxidized, for instance, to a carboxylic acid under harsh conditions, though this would likely also lead to degradation of the imidazole ring.
Reduction of the imidazole ring is also possible, typically through catalytic hydrogenation. This would result in the formation of an imidazoline (B1206853) or imidazolidine (B613845) derivative. The phenyl group can also be reduced to a cyclohexyl group under more forcing hydrogenation conditions.
Metal-Catalyzed Reactions Using this compound as a Ligand or Substrate
The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal catalysts. The N3 atom is generally the more accessible coordination site. Such metal complexes could find applications in various catalytic transformations.
Furthermore, the C-H bonds of the imidazole ring and the phenyl ring can be functionalized through metal-catalyzed cross-coupling reactions. For instance, palladium- or nickel-catalyzed reactions could be employed to introduce new substituents at various positions, although the steric bulk of the neopentyl group might influence the feasibility and regioselectivity of such reactions.
Table 2: Potential Metal-Catalyzed Reactions Involving this compound
| Reaction Type | Catalyst | Substrate/Reagent | Potential Product |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted phenylimidazole |
| Heck Coupling | Pd(OAc)₂ | Alkene | Alkenyl-substituted phenylimidazole |
| C-H Activation | Rh(III) or Ru(II) catalyst | - | Functionalized imidazole or phenyl ring |
Note: This table presents potential applications based on known metal-catalyzed reactions of imidazole and phenyl derivatives. Specific studies on this compound as a ligand or substrate are scarce.
Photochemical Reactivity and Excited State Dynamics of this compound
Phenylimidazoles are known to exhibit interesting photochemical properties. Upon absorption of UV light, they can be promoted to an excited singlet state. From this state, they can undergo various photophysical processes such as fluorescence or intersystem crossing to a triplet state, or they can undergo photochemical reactions.
One common photochemical reaction of phenyl-substituted heteroaromatics is electrocyclization. For this compound, irradiation could potentially lead to the formation of a fused polycyclic aromatic system, although the efficiency of such a reaction would depend on various factors, including the solvent and the presence of oxygen. The excited state dynamics, including the lifetimes of the singlet and triplet states and quantum yields of fluorescence and phosphorescence, would be key parameters in understanding its photochemical behavior.
Sophisticated Spectroscopic and Structural Elucidation of 1 2,2 Dimethylpropyl 5 Phenylimidazole and Its Intermediates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2,2-dimethylpropyl)-5-phenylimidazole, advanced NMR techniques would provide detailed insights into its molecular structure, conformation, and potential tautomeric forms.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the protons on the phenyl ring and between the protons on the imidazole (B134444) ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would be used to assign the carbon signals of the imidazole and phenyl rings, as well as the neopentyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the different fragments of the molecule, for instance, confirming the attachment of the neopentyl group to the N1 position of the imidazole ring and the phenyl group to the C5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This would be particularly useful for studying the conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the imidazole ring.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | 7.5-7.8 | 135-140 |
| Imidazole H-4 | 7.0-7.3 | 120-125 |
| Phenyl H (ortho) | 7.2-7.4 | 128-130 |
| Phenyl H (meta) | 7.3-7.5 | 129-131 |
| Phenyl H (para) | 7.1-7.3 | 127-129 |
| Neopentyl CH₂ | 3.8-4.1 | 55-60 |
| Neopentyl C(CH₃)₃ | - | 30-35 |
| Neopentyl CH₃ | 0.9-1.1 | 25-30 |
Solid-State NMR Spectroscopy for Crystalline Forms
Solid-state NMR (ssNMR) would provide valuable information about the structure and dynamics of this compound in its crystalline form. This technique can be used to study polymorphism, identify different crystalline forms, and investigate intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for identifying impurities. In the synthesis of this compound, HRMS would be used to monitor the progress of the reaction by identifying the molecular ions of the starting materials, intermediates, and the final product. It is also instrumental in identifying and quantifying any impurities present in the final product, which is crucial for ensuring its purity. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the fragmentation of related N-substituted imidazoles has been studied, and similar patterns would be expected for the title compound. arkat-usa.org
Predicted HRMS Fragmentation Pattern:
| Fragment Ion | Predicted m/z | Description |
| [M]+ | 228.1626 | Molecular Ion |
| [M - C₄H₉]+ | 171.0918 | Loss of the tert-butyl group |
| [M - C₅H₁₁]+ | 157.0762 | Loss of the neopentyl group |
| [C₆H₅]+ | 77.0391 | Phenyl cation |
X-ray Crystallography for Absolute Stereochemical Assignment and Precise Molecular Geometry
Co-crystal Formation for Intermolecular Interaction Analysis
The formation of co-crystals of this compound with other molecules could be explored to study intermolecular interactions such as hydrogen bonding and π-π stacking. The imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor, makes it a good candidate for forming co-crystals. nih.gov The analysis of the crystal structure of these co-crystals would provide valuable insights into the non-covalent interactions that govern the molecular recognition and self-assembly processes.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study hydrogen bonding interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the imidazole and phenyl rings, and various bending vibrations. ijrar.orgmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit characteristic bands for the various functional groups in the molecule.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Imidazole) | 1650-1550 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-H Bend (Aromatic) | 900-675 |
| C-H Bend (Aliphatic) | 1470-1365 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Probing Chiral Conformers (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional arrangement of atoms in chiral molecules by measuring the differential interaction with left and right circularly polarized light. Key methods within this category include Electronic Circular Dichroism (ECD), which investigates the stereochemistry of molecules with chromophores that absorb ultraviolet and visible light, and Vibrational Circular Dichroism (VCD), which provides stereochemical information about chiral molecules by examining their vibrational transitions in the infrared region.
These techniques are exceptionally powerful for determining the absolute configuration and conformational preferences of chiral molecules in solution. However, the application of chiroptical spectroscopy is contingent upon the inherent chirality of the molecule under investigation.
In the case of this compound, the molecule is achiral. It lacks a stereogenic center, and its structure does not exhibit the necessary asymmetry to interact differentially with circularly polarized light. The presence of a plane of symmetry passing through the imidazole ring and the phenyl substituent renders the molecule superimposable on its mirror image.
Consequently, this compound does not exhibit an Electronic Circular Dichroism or Vibrational Circular Dichroism spectrum. Therefore, the use of chiroptical spectroscopy for probing chiral conformers is not applicable to this compound. The structural elucidation of this compound and its intermediates relies on other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which provide detailed information about its connectivity, molecular weight, and functional groups.
Systematic Structural Modifications of the Phenyl Ring
Modifications to the phenyl ring are a common strategy in medicinal chemistry to probe the electronic and steric requirements for a molecule's activity.
Electronic Effects of Substituents on the Phenyl Ring (e.g., Hammett Correlation Analysis)
To analyze the electronic effects of substituents on the phenyl ring, researchers would typically introduce a variety of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) at different positions (ortho, meta, para). The impact of these substituents on a measurable property of the molecule (such as reaction rate or binding affinity) would then be quantified.
A Hammett correlation analysis would involve plotting the logarithm of the measured property against the Hammett substituent constant (σ). A linear relationship would indicate that the electronic effects of the substituents are a primary determinant of the observed changes. The slope of this plot, the reaction constant (ρ), would provide information about the nature of the transition state or binding interaction. A positive ρ value would suggest that electron-withdrawing groups enhance the property, while a negative ρ value would indicate that electron-donating groups are favorable.
Hypothetical Data for Hammett Correlation Analysis:
| Substituent (X) | Hammett Constant (σ) | Log(k/k₀) |
| p-OCH₃ | -0.27 | -0.5 |
| p-CH₃ | -0.17 | -0.3 |
| H | 0.00 | 0.0 |
| p-Cl | 0.23 | 0.4 |
| m-NO₂ | 0.71 | 1.2 |
| p-NO₂ | 0.78 | 1.5 |
This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.
Steric Effects of Substituents on the Phenyl Ring
To investigate steric effects, bulky substituents (e.g., -C(CH₃)₃, -isopropyl) would be introduced on the phenyl ring. The impact of their size on the molecule's properties would be assessed. Steric hindrance could affect the coplanarity of the phenyl and imidazole rings, which in turn could influence intramolecular electronic interactions or the molecule's ability to fit into a specific binding site.
Positional Isomerism of Substituents on the Phenyl Ring
The position of a substituent on the phenyl ring (ortho, meta, or para) can have a profound impact on the molecule's properties. Ortho substituents can exert both electronic and steric effects, including the potential for intramolecular hydrogen bonding. Meta substituents primarily exert inductive electronic effects, while para substituents can exert both inductive and resonance effects. A systematic study would compare the effects of the same substituent at all three positions to dissect these different contributions.
Modifications of the 2,2-Dimethylpropyl Moiety
The 2,2-dimethylpropyl (neopentyl) group is a bulky, sterically demanding alkyl group. Modifications to this part of the molecule would provide insights into the importance of its size, shape, and lipophilicity.
Alkyl Chain Length and Branching Variations
A study in this area would involve synthesizing analogues with different alkyl groups at the N-1 position of the imidazole ring. This could include varying the chain length (e.g., methyl, ethyl, propyl, butyl) and the degree of branching (e.g., n-butyl, isobutyl, sec-butyl, tert-butyl). The results would indicate whether there is an optimal size and shape for the alkyl substituent and could shed light on the nature of the space it occupies in a potential binding pocket.
Hypothetical Data for Alkyl Chain Variation:
| N-1 Substituent | Lipophilicity (clogP) | Conformational Flexibility |
| Methyl | Lower | Higher |
| Ethyl | ||
| n-Propyl | ||
| Isopropyl | ||
| n-Butyl | ||
| Isobutyl | ||
| sec-Butyl | ||
| tert-Butyl | ||
| 2,2-Dimethylpropyl | Higher | Lower |
This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.
Isosteric Replacements of the Alkyl Group
An in-depth analysis of the structure-activity relationships (SAR) of analogues and derivatives of this compound provides crucial mechanistic insights into their molecular recognition patterns. This article explores the chemical principles governing these interactions by examining modifications to the imidazole core, the molecule's conformational behavior, and the application of computational modeling.
Design and Synthesis of Novel 1 2,2 Dimethylpropyl 5 Phenylimidazole Derivatives and Analogues
Bioisosteric Replacements for Enhanced Synthetic Accessibility or Novel Chemical Space Exploration
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. In the context of 1-(2,2-dimethylpropyl)-5-phenylimidazole, bioisosteric replacements can be applied to both the neopentyl group at the N-1 position and the phenyl group at the C-5 position to improve synthetic accessibility, modulate pharmacokinetic properties, and explore new intellectual property space.
For the N-1 substituent, the bulky 2,2-dimethylpropyl (neopentyl) group can be replaced with other sterically hindered or conformationally restricted moieties. These replacements can influence the compound's metabolic stability and solubility. For instance, replacing the tert-butyl moiety within the neopentyl group with fluorinated or cyclopropyl analogues can alter lipophilicity and metabolic fate chem-space.com. Saturated bicyclic systems could also serve as conformationally rigid surrogates chem-space.com.
The C-5 phenyl ring is another key site for bioisosteric modification. Replacing the phenyl ring with various heteroaromatic systems (e.g., pyridine, thiophene, pyrazole) can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, potentially leading to improved target engagement nih.gov. The strategic application of phenyl ring bioisosteres has been shown to enhance potency, solubility, and metabolic stability in various drug discovery programs nih.gov.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| 2,2-Dimethylpropyl | Cyclopentylmethyl | Altered lipophilicity |
| 2,2-Dimethylpropyl | Adamantylmethyl | Increased rigidity |
| Phenyl | Pyridyl | Introduction of hydrogen bond acceptor |
| Phenyl | Thienyl | Modified electronic properties |
| Phenyl | Bicyclo[1.1.1]pentyl | Reduced aromatic character, improved solubility |
Combinatorial Chemistry Approaches for Library Generation of Derivatives
Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of compounds, which is invaluable for structure-activity relationship (SAR) studies. For the this compound scaffold, a combinatorial approach can be employed to rapidly generate a wide array of derivatives by varying the substituents at key positions.
A multicomponent reaction, such as the van Leusen imidazole (B134444) synthesis, is particularly amenable to combinatorial library generation. By using a diverse set of aldehydes and tosylmethylisocyanides (TosMICs), a library of 1,5-disubstituted imidazoles can be efficiently synthesized researchgate.netrsc.org. This approach allows for the introduction of a wide range of functional groups at both the N-1 and C-5 positions, facilitating the exploration of a broad chemical space.
| Building Block 1 (Aldehyde) | Building Block 2 (Amine) | Building Block 3 (Isocyanide) | Resulting Scaffold |
| Benzaldehyde | 2,2-Dimethylpropylamine | Tosylmethyl isocyanide | This compound |
| 4-Chlorobenzaldehyde | Cyclopentylamine | Tosylmethyl isocyanide | 1-Cyclopentyl-5-(4-chlorophenyl)imidazole |
| 3-Methoxybenzaldehyde | Benzylamine | Tosylmethyl isocyanide | 1-Benzyl-5-(3-methoxyphenyl)imidazole |
| Thiophene-2-carbaldehyde | Isobutylamine | Tosylmethyl isocyanide | 1-Isobutyl-5-(thiophen-2-yl)imidazole |
Solid-Phase Synthesis Strategies for this compound Analogues
Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation mdpi.com. The synthesis of this compound analogues on a solid support can be achieved through various strategies.
One approach involves anchoring a suitable building block to a resin, followed by the stepwise construction of the imidazole ring. For example, an amino acid attached to a resin can serve as the starting point for the synthesis of 1,5-disubstituted 2-aminoimidazoles nih.gov. Alternatively, a pre-formed imidazole core can be attached to the solid support, allowing for subsequent diversification of the substituents. The choice of linker and resin is critical for the successful implementation of solid-phase synthesis and must be compatible with the reaction conditions required for imidazole ring formation and modification. Solid-phase methods have been successfully employed for the parallel synthesis of libraries of proline derivatives, demonstrating the feasibility of this approach for generating diverse small molecules nih.gov.
Flow Chemistry Applications in Derivative Synthesis for Efficiency and Scale-Up
Flow chemistry has emerged as a powerful technology for organic synthesis, offering benefits such as enhanced reaction control, improved safety, and straightforward scalability mtak.huillinois.edu. The application of flow chemistry to the synthesis of this compound derivatives can lead to more efficient and reproducible processes.
Multistep syntheses can be telescoped into a continuous sequence, minimizing the need for isolation and purification of intermediates thieme-connect.de. For example, the formation of the imidazole ring could be performed in one reactor, followed by immediate functionalization in a subsequent reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. This technology is particularly well-suited for the scale-up of lead compounds for further preclinical and clinical development mtak.hu.
Applications of 1 2,2 Dimethylpropyl 5 Phenylimidazole As a Chemical Biology Probe
Development of Fluorescent or Isotope-Labeled Analogues for Cellular Imaging and Tracking in vitro
The development of fluorescent or isotope-labeled analogues is a common strategy to enable the visualization and tracking of small molecules within cellular environments. Fluorescent analogues are created by chemically attaching a fluorophore to the molecule of interest. This allows researchers to use techniques like fluorescence microscopy to observe the compound's localization, accumulation, and movement within cells.
Isotope-labeling involves replacing one or more atoms in the compound with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). These labeled compounds are chemically identical to the unlabeled version but can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for precise quantification and tracking of the compound and its metabolites in cellular extracts.
No literature was found describing the synthesis or use of fluorescent or isotope-labeled analogues of 1-(2,2-Dimethylpropyl)-5-phenylimidazole for in vitro imaging or tracking.
Utilization in Affinity Chromatography and Pull-Down Assays for Target Elucidation in vitro
Affinity chromatography and pull-down assays are powerful techniques used to identify the specific protein targets of a small molecule. nih.gov In these methods, the compound of interest is typically immobilized on a solid support, such as agarose (B213101) beads. nih.gov This "bait" is then incubated with a complex mixture of proteins, such as a cell lysate. nih.gov Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the lysate. nih.gov These captured proteins can then be identified using techniques like mass spectrometry. nih.govnih.gov
This approach allows researchers to uncover the molecular targets of a compound, providing critical insights into its mechanism of action. nih.gov No studies have been published detailing the use of this compound in affinity chromatography or pull-down assays to identify its potential protein binding partners.
Application in Photoaffinity Labeling for Covalent Target Capture and Identification in vitro
Photoaffinity labeling is a sophisticated method for identifying the direct binding partners of a small molecule. nih.gov This technique involves modifying the compound to include a photoreactive group, such as a diazirine or an azide. enamine.netnih.gov This "photo-probe" is introduced to a biological system, where it binds to its target protein. nih.gov Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that creates a covalent bond with the target protein. nih.govnih.gov This permanent linkage allows for the stringent purification and subsequent identification of the target protein, often by mass spectrometry. enamine.net
Photoaffinity labeling provides strong evidence of a direct interaction between a compound and its target. nih.gov There is no available research on the design, synthesis, or application of a photoaffinity probe based on the this compound scaffold for target identification.
Utility as a Tool for Modulating Specific Cellular Processes in vitro for Research Purposes
Chemical probes are small molecules used to perturb and study specific proteins or pathways within a cell, helping to elucidate their biological function. nih.gov An ideal chemical probe is potent, selective, and cell-permeable, allowing for the controlled modulation of its target. nih.gov By observing the cellular consequences of inhibiting or activating a specific protein with a small molecule, researchers can infer the protein's role in various cellular processes.
Without identified biological targets for this compound, its utility as a tool for modulating specific cellular processes for research purposes remains uncharacterized.
Integration into High-Throughput Screening Campaigns for Novel Probe Discovery
High-throughput screening (HTS) is a drug discovery and chemical biology process that allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. nih.govnih.gov In the context of probe discovery, HTS campaigns are designed to identify starting points for the development of new chemical tools. plos.orgewadirect.com These campaigns can utilize a variety of assay formats, including biochemical assays with purified proteins or cell-based assays that measure a specific cellular response. nih.gov
There are no published reports of this compound being included in or identified from high-throughput screening campaigns aimed at discovering novel chemical probes.
Emerging Research Avenues and Future Perspectives for 1 2,2 Dimethylpropyl 5 Phenylimidazole
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted imidazoles is a well-established field, yet there is a continuous drive towards greener, more efficient, and atom-economical methods. sciepub.com For a compound like 1-(2,2-Dimethylpropyl)-5-phenylimidazole, future research would likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Key research avenues would include:
One-Pot, Multi-Component Reactions (MCRs): Investigating the feasibility of a one-pot synthesis from simple precursors. sciepub.com A potential MCR could involve the condensation of benzil, a suitable aldehyde, neopentylamine, and an ammonia (B1221849) source, catalyzed by a reusable, environmentally benign catalyst. sciepub.comrsc.org
Green Catalysis: The use of novel catalysts such as ionic liquids or nanostructured materials could offer mild reaction conditions and high yields. sciepub.comrsc.org These catalysts often allow for solvent-free reactions and are frequently reusable, aligning with the principles of green chemistry. rsc.orggoogle.com
Flow Chemistry: Continuous flow synthesis could be explored to improve reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, potentially leading to higher purity and yield compared to batch processes.
An illustrative comparison of potential synthetic routes is presented in Table 1.
Table 1: Illustrative Comparison of Potential Synthetic Routes
| Methodology | Potential Catalyst | Theoretical Advantages | Key Research Challenges |
|---|---|---|---|
| Multi-Component Reaction | Brønsted Acidic Ionic Liquid sciepub.com | High atom economy, reduced reaction time, simple work-up. | Optimizing regioselectivity to ensure the desired substitution pattern. |
| Nanostructured Molten Salt Catalysis | 2,6-DMPyH]C(NO2)3 rsc.org | Solvent-free conditions, high efficiency, catalyst reusability. | Catalyst synthesis and characterization for this specific reaction. |
Deeper Computational Insights into Reactivity, Dynamics, and Interactions
Computational chemistry offers a powerful lens through which to predict the properties and behavior of novel molecules before their synthesis. For this compound, density functional theory (DFT) and molecular dynamics (MD) simulations would be invaluable.
DFT Studies: These calculations could predict the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information is crucial for understanding its reactivity, stability, and potential as an electronic material. The molecular electrostatic potential (MEP) could identify regions susceptible to electrophilic and nucleophilic attack, guiding the design of future reactions. nih.gov
Molecular Dynamics Simulations: MD simulations could provide insights into the conformational dynamics of the molecule, particularly the rotation of the phenyl and neopentyl groups. In a biological context, these simulations could predict how the molecule might bind to a target protein, such as an enzyme or receptor, and estimate the binding free energy.
Table 2 illustrates the types of computational data that would be targeted.
Table 2: Hypothetical Computational Parameters for this compound
| Parameter | Computational Method | Potential Significance |
|---|---|---|
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G(d,p)) researchgate.net | Predicts electronic excitability and chemical reactivity. |
| Dipole Moment | DFT mdpi.com | Indicates polarity and potential for intermolecular interactions. |
| Molecular Electrostatic Potential | DFT nih.gov | Highlights electron-rich and electron-poor regions, predicting sites of interaction. |
| Rotational Barriers | DFT | Determines conformational flexibility of the neopentyl and phenyl groups. |
Expansion of Chemical Biology Applications and Tool Development
The imidazole (B134444) core is a key component of many biologically active molecules. nih.goveurekaselect.com Research into this compound could explore its potential as a novel chemical probe or therapeutic lead.
Enzyme Inhibition Studies: Many phenylimidazole derivatives are known inhibitors of enzymes like cytochrome P450. nih.gov The unique steric and electronic profile of this compound makes it a candidate for screening against various enzyme families, such as kinases or proteases, which are important targets in cancer and inflammatory diseases.
Development as a Biochemical Probe: If the compound exhibits specific binding to a biological target, it could be functionalized with a reporter tag (e.g., a fluorophore or biotin) to create a chemical probe. Such probes are essential tools for studying biological pathways and target validation.
Development of Advanced Analytical Techniques for Detection and Quantification
As with any new chemical entity, robust analytical methods for its detection and quantification are essential. Research in this area would focus on developing sensitive and specific assays.
Chromatographic Methods: High-performance liquid chromatography (HPLC), likely coupled with mass spectrometry (LC-MS), would be the primary technique for separation, identification, and quantification. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings.
Spectroscopic Techniques: Characterization would rely on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and purity of the synthesized compound. biolmolchem.com
Identification of New Academic Research Paradigms and Unanswered Questions in Imidazole Chemistry
The study of this compound could help address fundamental questions in imidazole chemistry. numberanalytics.com
Impact of Steric Hindrance: A key unanswered question is how the bulky neopentyl group influences the reactivity and aromaticity of the imidazole ring. numberanalytics.com Does it sterically shield the N-3 nitrogen from participating in reactions or coordinating to metal centers?
Regioselectivity of Substitution: Investigating electrophilic substitution reactions (e.g., halogenation, nitration) on the phenyl ring would provide insights into how the N-1 substituted imidazole core directs these reactions. numberanalytics.com
Interdisciplinary Research Opportunities Involving this compound
The unique structure of this compound opens up possibilities for collaboration across various scientific disciplines.
Materials Science: The molecule's electronic properties could be of interest to materials scientists for applications in organic light-emitting diodes (OLEDs) or as components of novel ionic liquids. mdpi.com
Pharmacology: If initial biological screenings show promise, collaboration with pharmacologists would be essential to evaluate its efficacy and mechanism of action in cellular and animal models. nih.gov
Agrochemical Science: Substituted imidazoles are used as fungicides and herbicides. sciepub.com This compound could be screened for potential applications in agriculture, requiring collaboration with plant scientists and entomologists.
Q & A
Q. What are the key physicochemical properties of 1-(2,2-Dimethylpropyl)-5-phenylimidazole, and how are they experimentally determined?
The compound has a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.3055 g/mol . Key properties include:
- Boiling point : 407.4°C at 760 mmHg
- Density : 1.06 g/cm³
- Refractive index : 1.558
- Flash point : 200.2°C
Q. Methodological determination :
- Melting point : Differential scanning calorimetry (DSC).
- Structure validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy, as demonstrated in analogous imidazole derivatives (e.g., ethyl-substituted benzimidazoles) .
- Purity : Elemental analysis (C/H/N/O) to compare experimental vs. theoretical values .
Q. How is this compound synthesized, and what are the critical reaction conditions?
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous imidazole derivatives (e.g., 2-phenylimidazoles) are synthesized via:
- Cyclocondensation : Reacting substituted anilines with aldehydes in acidic conditions (e.g., acetic acid) .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to improve yield and reduce reaction time .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. Key considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify via column chromatography using silica gel and gradient elution .
Advanced Research Questions
Q. How can computational methods be applied to predict the biological activity or binding interactions of this compound?
Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). For example, imidazole derivatives have been docked into active sites to analyze binding poses and affinity, as seen in studies of benzimidazole-triazole hybrids .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds. Validate models using leave-one-out cross-validation .
Q. Data interpretation :
- Prioritize compounds with docking scores < -7.0 kcal/mol for further experimental testing.
- Compare computational results with experimental assays (e.g., enzyme inhibition) to resolve discrepancies .
Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?
Common contradictions :
- NMR shifts : Discrepancies between predicted and observed chemical shifts due to solvent effects or conformational flexibility.
- IR peaks : Overlapping functional group signals (e.g., C=N vs. C=O stretches).
Q. Resolution strategies :
- Multi-spectral correlation : Cross-validate ¹H NMR, ¹³C NMR, and IR data. For example, a sharp IR peak near 1600 cm⁻¹ confirms aromatic C=C stretching, while NMR coupling patterns identify substituent positions .
- X-ray crystallography : Resolve ambiguity by determining the crystal structure, as done for ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
Experimental design :
Q. Recommendations :
Q. What are the best practices for optimizing synthetic yield while minimizing side products in imidazole derivatives?
Optimization parameters :
- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. metal catalysts (e.g., CuI) to suppress byproducts like oligomers .
- Solvent effects : Use high-boiling solvents (e.g., toluene) to facilitate azeotropic removal of water in condensation reactions.
- Stoichiometry : Maintain a 1:1 molar ratio of amine to carbonyl precursor to avoid dimerization .
Q. Case study :
- In benzimidazole synthesis, yields improved from 45% to 82% by switching from conventional heating to microwave irradiation (100°C, 30 min) .
Q. How can researchers validate the hypothesized metabolic pathways of this compound in vitro?
Methodology :
Q. Data analysis :
- Use software like MetabolitePilot™ to annotate MS/MS fragments and propose metabolic pathways (e.g., hydroxylation or N-dealkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
